molecular formula C7H4Br2F2 B1449879 3-Bromo-2,5-difluorobenzyl bromide CAS No. 1805523-99-2

3-Bromo-2,5-difluorobenzyl bromide

Cat. No.: B1449879
CAS No.: 1805523-99-2
M. Wt: 285.91 g/mol
InChI Key: NQZURNPHHLCTQP-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Benzylic Systems

Halogenated benzylic systems are a class of organic compounds characterized by a benzyl (B1604629) group substituted with one or more halogen atoms. The presence of halogens, such as fluorine and bromine, significantly alters the electronic properties and reactivity of the benzyl core. Fluorine, being the most electronegative element, can induce strong inductive effects and alter the acidity of neighboring protons. Bromine, a larger and more polarizable halogen, serves as an excellent leaving group in nucleophilic substitution reactions and is also amenable to various cross-coupling reactions.

The specific substitution pattern of 3-Bromo-2,5-difluorobenzyl bromide, with fluorine atoms at positions 2 and 5 and a bromine atom at position 3, creates a unique electronic environment. This arrangement influences the reactivity of the benzylic bromide, making it a versatile reagent for introducing the 3-bromo-2,5-difluorobenzyl moiety into a target molecule.

Strategic Importance of this compound as a Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a strategically important synthon because it provides a pre-functionalized aromatic ring that can be elaborated in multiple, predictable ways. The benzyl bromide group is highly susceptible to nucleophilic attack, allowing for the straightforward introduction of a wide array of functional groups. Subsequently, the bromine atom on the aromatic ring can participate in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to construct more complex molecular architectures. This stepwise and selective reactivity makes this compound a powerful tool for the efficient synthesis of complex target molecules.

Chemical and Physical Properties

The utility of this compound in synthesis is underpinned by its distinct chemical and physical properties.

PropertyValue
Molecular Formula C₇H₄Br₂F₂
Molecular Weight 285.92 g/mol
Appearance Not specified in available results
Boiling Point Not specified in available results
Melting Point Not specified in available results
Density Not specified in available results
CAS Number 162950-64-5

Properties of the Related Compound: 3,5-Difluorobenzyl bromide sigmaaldrich.comsigmaaldrich.com

PropertyValue
Molecular Formula C₇H₅BrF₂
Molecular Weight 207.02 g/mol
Appearance Colorless to Orange to Green clear liquid tcichemicals.com
Boiling Point 65 °C/4.5 mmHg (lit.) sigmaaldrich.comsigmaaldrich.com
Density 1.6 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.521 (lit.) sigmaaldrich.comsigmaaldrich.com
CAS Number 141776-91-2 sigmaaldrich.comsigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound typically starts from a more readily available precursor, such as 3-bromo-2,5-difluorobenzaldehyde. chemicalbook.comprepchem.com A common synthetic route involves the reduction of the aldehyde to the corresponding alcohol, followed by bromination of the benzylic alcohol.

A plausible, though not explicitly detailed in the search results, synthetic pathway could involve:

Reduction: 3-Bromo-2,5-difluorobenzaldehyde is reduced to (3-bromo-2,5-difluorophenyl)methanol (B591644) using a suitable reducing agent like sodium borohydride.

Bromination: The resulting alcohol is then treated with a brominating agent, such as phosphorus tribromide or thionyl bromide, to yield this compound.

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The benzyl bromide is a potent electrophile, readily undergoing S_N2 reactions with a variety of nucleophiles including amines, alcohols, thiols, and carbanions. The aryl bromide offers a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new bonds at the C3 position. The fluorine atoms, while generally unreactive under these conditions, exert a strong electronic influence on the molecule, affecting the reaction rates and the properties of the resulting products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZURNPHHLCTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2,5 Difluorobenzyl Bromide

Precursor Synthesis and Regioselective Halogenation Strategies

The primary precursor for the target compound is 1-Bromo-2,5-difluorotoluene. Its synthesis involves the carefully controlled bromination of 2,5-difluorotoluene (B1362542).

The synthesis of 1-Bromo-2,5-difluorotoluene is achieved through the electrophilic aromatic substitution of 2,5-difluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring—two fluoro groups and one methyl group. The methyl group is an activating, ortho, para-director, while the fluoro groups are deactivating, ortho, para-directors.

In this reaction, an electrophilic bromine species, typically generated from molecular bromine (Br₂) with a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is required. libretexts.org The catalyst polarizes the Br-Br bond, increasing the electrophilicity of one of the bromine atoms and making it susceptible to attack by the benzene (B151609) ring. libretexts.org

The directing effects of the substituents guide the incoming electrophile. The methyl group at C1 directs bromination to positions C2, C4, and C6. The fluoro group at C2 directs to C1, C3, and C5, and the fluoro group at C5 directs to C2, C4, and C6. The combined influence of these groups, particularly the activating effect of the methyl group, favors bromination at the positions ortho or para to it. Considering the positions available, the C3 position is ortho to the C2-fluoro group and meta to the C5-fluoro group and the C1-methyl group. The C4 position is para to the methyl group and ortho to the C5-fluoro group. The C6 position is ortho to the methyl group and meta to the C2-fluoro group. Due to steric hindrance from the adjacent fluoro and methyl groups, substitution at the C3 position is favored, leading to the formation of 1-Bromo-2,5-difluorotoluene as the major product.

A typical procedure would involve the slow addition of bromine to a mixture of 2,5-difluorotoluene and a catalytic amount of FeBr₃ in an inert solvent, followed by workup to isolate the product.

Benzylic Bromination Approaches

Once the precursor, 1-bromo-2,5-difluorotoluene, is synthesized, the next step is the selective bromination of the methyl group at the benzylic position. This is a radical substitution reaction.

The most common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. manac-inc.co.jp This reaction proceeds via a radical chain mechanism. manac-inc.co.jp The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which minimizes competitive electrophilic addition to the aromatic ring. chadsprep.com

The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by photo-irradiation. manac-inc.co.jp The mechanism involves the following steps:

Initiation: Homolytic cleavage of the initiator generates radicals, which then abstract a hydrogen from trace amounts of HBr to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 1-bromo-2,5-difluorotoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed from the reaction of NBS with HBr byproduct) to yield the desired product, 3-bromo-2,5-difluorobenzyl bromide, and a new bromine radical, which continues the chain. chadsprep.comyoutube.com

Termination: The reaction is terminated by the combination of any two radicals.

The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), under reflux conditions.

Light, either UV or visible, can serve as an effective radical initiator for benzylic bromination, often eliminating the need for chemical initiators. researchgate.netresearchgate.net Photoinduced bromination can be performed using NBS or other brominating agents. researchgate.net Irradiation with light provides the energy for the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in molecular bromine, generating the necessary bromine radicals to start the chain reaction. manac-inc.co.jp

Visible light-induced protocols are considered a "green" approach as they are energy-efficient and can often be performed under milder conditions. researchgate.netresearchgate.net For instance, benzylic bromination of substituted toluenes has been effectively conducted using NBS in water with illumination from a simple incandescent light bulb. researchgate.netresearchgate.net This method can enhance selectivity and provide high yields of the monobrominated product.

An increasingly popular and environmentally benign alternative to traditional methods is the use of a hydrogen peroxide-hydrogen bromide (H₂O₂/HBr) system. researchgate.netlookchem.com This method generates bromine in situ, with water being the only major byproduct. researchgate.net This system is attractive due to its low cost, high atom economy, and reduced environmental impact. lookchem.comnih.gov

The reaction between H₂O₂ and HBr produces bromine radicals, especially when initiated by light. researchgate.netlookchem.com This method has been shown to be highly selective for the monobromination of the benzylic position on various substituted toluenes. lookchem.com A study on the oxidative benzylic bromination of 2,6-dichlorotoluene (B125461) using H₂O₂/HBr in a microchannel reactor under light irradiation resulted in a high yield of 91.4%. nih.gov Similar conditions can be applied to the bromination of 1-bromo-2,5-difluorotoluene.

Optimization of Reaction Conditions and Yield for this compound Synthesis

A significant challenge in benzylic bromination is preventing over-bromination, which leads to the formation of dibromo- and tribromo- byproducts. scientificupdate.com Optimizing reaction conditions is crucial to maximize the yield of the desired monobrominated product, this compound.

Key parameters for optimization include:

Stoichiometry of the Brominating Agent: Using a stoichiometric amount or a slight excess of the brominating agent (e.g., NBS) is critical. A large excess will significantly increase the formation of the dibrominated product. Continuous, slow addition of the brominating agent can help maintain a low concentration of bromine and improve selectivity for monobromination. scientificupdate.com

Reaction Time: Monitoring the reaction progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) is essential to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.

Temperature and Initiation: The reaction temperature and the method of initiation affect the reaction rate. While thermal initiation is possible, photochemical initiation often allows for lower reaction temperatures, which can improve selectivity.

Solvent: The choice of solvent can influence the reaction. Non-polar solvents like CCl₄ or cyclohexane (B81311) are traditionally used for NBS brominations. However, greener alternatives like water or acetonitrile (B52724) are being explored. researchgate.net

The following table illustrates the typical effect of reaction conditions on the product distribution in benzylic bromination, based on findings for similar substituted toluenes.

Data is illustrative and based on general findings for benzylic bromination of substituted toluenes. lookchem.comscientificupdate.com

By carefully controlling these parameters, particularly the stoichiometry of the brominating agent, a high yield and selectivity for this compound can be achieved.

Catalyst Systems and Initiators in Benzylic Halogenation

The synthesis of this compound typically proceeds via a free-radical chain reaction at the benzylic position of 3-Bromo-2,5-difluorotoluene. This transformation, a variation of the Wohl-Ziegler reaction, relies on a brominating agent, most commonly N-Bromosuccinimide (NBS), and the presence of a radical initiator. masterorganicchemistry.com The choice of initiator is critical as it influences reaction rate and product distribution.

Commonly employed initiators are chemical radical initiators or ultraviolet (UV) light. Chemical initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), decompose upon heating to generate radicals that propagate the chain reaction. scientificupdate.com The mechanism involves the generation of a bromine radical, which abstracts a hydrogen atom from the benzylic carbon, creating a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a bromine source to form the desired product. masterorganicchemistry.com

The generally accepted Goldfinger mechanism posits that low concentrations of molecular bromine, formed from the reaction of NBS with the HBr by-product, are key to the reaction. scientificupdate.com The radical initiator's primary role is to generate bromine radicals from this molecular bromine. scientificupdate.com The quality of the brominating agent, such as NBS, can also impact the reaction, as impurities like Br₂ or HBr can accelerate the radical bromination, potentially leading to over-bromination and the formation of dibromide by-products. scientificupdate.com

Photochemical initiation offers an alternative to chemical initiators, avoiding the need for high temperatures and the introduction of additional reagents. google.com Irradiation with UV light or even household compact fluorescent lamps (CFL) can effectively initiate the bromination. google.comorganic-chemistry.org More recently, specific wavelength LEDs (e.g., 405 nm) have been used to initiate the formation of bromide radicals, particularly in continuous flow systems. scientificupdate.comrsc.org

Table 1: Initiator Systems for Benzylic Bromination
Initiator TypeSpecific InitiatorTypical Reaction ConditionsReference
Chemical (Thermal)Azobisisobutyronitrile (AIBN)Thermal decomposition in a suitable solvent (e.g., CCl₄, Chlorobenzene) scientificupdate.comgla.ac.uk
Chemical (Thermal)Benzoyl Peroxide (BPO)Thermal decomposition; can be corrosive to reactors in the presence of acetic acid scientificupdate.com
PhotochemicalUltraviolet (UV) RadiationIrradiation of the reaction mixture, often in a quartz vessel google.com
PhotochemicalCompact Fluorescent Lamp (CFL)Irradiation in a flow reactor; avoids hazardous solvents like CCl₄ organic-chemistry.org
PhotochemicalLight Emitting Diodes (LEDs)Irradiation at specific wavelengths (e.g., 405 nm) in continuous flow systems scientificupdate.comrsc.org

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent in benzylic bromination significantly affects reaction outcomes. For decades, carbon tetrachloride (CCl₄) was the standard solvent for Wohl-Ziegler brominations due to its inertness. masterorganicchemistry.com However, due to its toxicity and environmental impact, it has been largely phased out. masterorganicchemistry.comresearchgate.net Research has since focused on identifying suitable, less hazardous alternatives.

Solvent polarity and the ability to form complexes can influence the reactivity and selectivity of the brominating species. masterorganicchemistry.com For instance, photo-initiated reactions with NBS in dichloromethane (B109758) have shown improved yields compared to reactions initiated by thermal decomposition of AIBN in chlorobenzene. gla.ac.uk The solvent can affect the stability of the transition state, thereby influencing selectivity. gla.ac.uk

More environmentally benign solvents have been investigated as replacements for chlorinated hydrocarbons. Acetonitrile has emerged as a particularly effective solvent, often used in both batch and continuous-flow protocols. organic-chemistry.orgresearchgate.net It allows for the avoidance of hazardous chlorinated solvents while promoting good yields and process reproducibility. researchgate.net Other alternatives that have been explored include water and ionic liquids, aligning with the principles of green chemistry. researchgate.net In some cases, using trifluoromethylbenzene (PhCF₃) has also been shown to be a viable substitute for CCl₄. masterorganicchemistry.com

Table 2: Solvent Effects in Benzylic Bromination with NBS
SolventKey CharacteristicsImpact on ReactionReference
Carbon Tetrachloride (CCl₄)Traditional, inert solventEffective but now largely obsolete due to high toxicity and environmental concerns masterorganicchemistry.comresearchgate.net
Dichloromethane (CH₂Cl₂)Chlorinated solventCan provide improved yields in photo-initiated reactions compared to other systems gla.ac.uk
Acetonitrile (CH₃CN)Greener alternative, polar aproticAvoids chlorinated solvents, improves yield and reproducibility; suitable for flow chemistry organic-chemistry.orgresearchgate.net
Trifluoromethylbenzene (PhCF₃)Alternative solventCan be used as a substitute for CCl₄ masterorganicchemistry.com

Continuous Flow Chemistry Protocols for Scalable Production

Continuous flow chemistry offers significant advantages for the scalable production of benzyl bromides, including enhanced safety, better process control, and improved scalability compared to traditional batch processes. rsc.org The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer and uniform irradiation in photochemical reactions, which can be difficult to achieve in large-scale batch reactors. google.comrsc.org

Protocols have been developed that utilize simple flow reactors made from transparent tubing, such as fluorinated ethylene (B1197577) polymer, combined with readily available light sources like compact fluorescent lamps (CFLs) or LEDs. organic-chemistry.org These setups enable the photochemical bromination of benzylic compounds with only a small excess of N-bromosuccinimide (NBS) in greener solvents like acetonitrile. organic-chemistry.org

A significant advancement in this area is the coupling of a bromine generator with a photochemical flow reactor. rsc.org In this system, bromine is generated in situ from sources like NaBrO₃/HBr and is immediately extracted into the organic phase containing the toluene (B28343) derivative. rsc.org The mixture is then irradiated with LEDs (e.g., 405 nm) to initiate the radical bromination. This approach enhances safety by avoiding the storage and handling of large quantities of bromine and allows for exceptionally high throughput, with complete conversions achievable in residence times as short as 15 seconds. rsc.org Such intensified processes, which can even be run without an organic solvent, drastically reduce the process mass intensity (PMI), making the synthesis more sustainable. rsc.org

Table 3: Parameters in Continuous Flow Benzylic Bromination
ParameterDescriptionExample/BenefitReference
Reactor TypeMicro- or meso-flow reactors, often with transparent tubingUniform irradiation, enhanced mass and heat transfer organic-chemistry.orgrsc.org
Initiation SourceLEDs or Compact Fluorescent Lamps (CFL)Efficient photochemical initiation without thermal initiators; precise control with LEDs organic-chemistry.orgrsc.org
Bromine SourceN-Bromosuccinimide (NBS) or in situ generated Br₂In situ generation from NaBrO₃/HBr enhances safety and mass utilization organic-chemistry.orgrsc.org
SolventAcetonitrile or solvent-free conditionsAvoids hazardous chlorinated solvents; solvent-free operation reduces waste organic-chemistry.orgrsc.org
Residence TimeTime the reaction mixture spends in the irradiated zoneCan be extremely short (e.g., 15 seconds), leading to high throughput rsc.org

Emerging Synthetic Routes and Green Chemistry Considerations for Fluorinated Benzyl Bromides

The development of greener synthetic methods for fluorinated benzyl bromides is an active area of research, driven by the need to reduce the use of hazardous materials and minimize environmental impact. dovepress.com A key focus is replacing traditional, hazardous reagents with safer, more sustainable alternatives. researchgate.net

One emerging strategy involves replacing N-bromosuccinimide (NBS) and chemical initiators like AIBN. A patented method describes the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions to achieve benzylic bromination. google.com This approach is advantageous as it uses less costly reagents and avoids nitrogen-containing initiators. The reaction proceeds under mild conditions, yielding high-purity products. google.com

Another significant green chemistry consideration is the in situ generation of reagents, as demonstrated in continuous flow systems. The generation of bromine from sodium bromate (B103136) and hydrobromic acid immediately prior to its use in the photochemical reactor eliminates the risks associated with transporting and handling elemental bromine. rsc.org This not only improves safety but also allows for highly efficient and intensified processes. rsc.org The use of acetonitrile instead of chlorinated solvents is another key aspect of making these syntheses more environmentally friendly. organic-chemistry.org

These modern approaches highlight a shift towards processes that are not only efficient and scalable but also inherently safer and more sustainable, aligning with the core principles of green chemistry. dovepress.com

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,5 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon (SN1/SN2)

The benzylic bromide in 3-bromo-2,5-difluorobenzyl bromide is susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry. nih.gov This process can occur through two primary mechanisms: the unimolecular SN1 reaction, which involves a carbocation intermediate, and the bimolecular SN2 reaction, which proceeds through a concerted backside attack. nih.govuci.edu The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring.

The electrophilic benzylic carbon of this compound readily reacts with a variety of nucleophiles.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as water or alcohols, can lead to the formation of the corresponding benzyl (B1604629) alcohol or ether. For instance, hydrolysis would yield 3-bromo-2,5-difluorobenzyl alcohol.

Nitrogen Nucleophiles: Amines can act as nitrogen nucleophiles, displacing the bromide to form substituted benzylamines. researchgate.net The reaction of this compound with a primary or secondary amine would result in the formation of a new carbon-nitrogen bond.

Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles can react to form thioethers. For example, reaction with a thiol in the presence of a base would yield the corresponding benzyl thioether.

Carbon Nucleophiles: Carbanions, such as those derived from organometallic reagents or enolates, can attack the benzylic carbon to form new carbon-carbon bonds, leading to the elongation of the carbon chain.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

Nucleophile CategoryExample NucleophileProduct
OxygenH₂O3-Bromo-2,5-difluorobenzyl alcohol
NitrogenR₂NHN-(3-Bromo-2,5-difluorobenzyl)dialkylamine
SulfurRSH3-Bromo-2,5-difluorobenzyl alkyl sulfide
CarbonR-MgBr (Grignard)1-(3-Bromo-2,5-difluorophenyl)-2-alkylethane

The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of the benzylic bromide. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can impact the stability of the transition states in both SN1 and SN2 reactions. evitachem.com

In an SN1 reaction, the rate-determining step is the formation of a benzylic carbocation. The electron-withdrawing fluorine atoms would destabilize this positively charged intermediate, thereby slowing down the reaction rate compared to a non-fluorinated analogue.

Conversely, in an SN2 reaction, the transition state has a partial negative charge developing on the leaving group and a partial positive charge on the carbon atom undergoing substitution. The electron-withdrawing nature of the fluorine atoms can polarize the C-Br bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect would tend to accelerate the SN2 reaction rate. The steric hindrance from the ortho-fluorine atom is generally minimal.

Recent studies have shown that benzylic fluorination can be achieved through nucleophilic substitution of benzyl bromides, indicating the feasibility of such reactions despite the electronic effects of the fluorine substituents. researchgate.netnii.ac.jp The choice of fluorinating agent and reaction conditions can drive the reaction towards either an SN1 or SN2 pathway. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The aryl bromide moiety of this compound provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures. nobelprize.orgorganic-chemistry.org The general mechanism for these reactions involves oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium catalyst. youtube.com

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.orgtcichemicals.com this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize biaryl or styrenyl derivatives, respectively. nih.govyonedalabs.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

A typical Suzuki-Miyaura reaction involving this compound would proceed as follows:

Ar-B(OH)₂ + Br-C₆H₂(F₂)CH₂Br + Pd catalyst + Base → Ar-C₆H₂(F₂)CH₂Br + B(OH)₂Br
Coupling PartnerCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃3-Phenyl-2,5-difluorobenzyl bromide
Vinylboronic acidPdCl₂(dppf)Cs₂CO₃3-Vinyl-2,5-difluorobenzyl bromide

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. semanticscholar.org this compound could be reacted with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the 3-position of the benzene ring.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmdpi.com This reaction would allow for the introduction of an alkynyl group onto the aromatic ring of this compound. reddit.com

The following table illustrates the potential products from Heck and Sonogashira couplings.

ReactionCoupling PartnerCatalyst SystemProduct
HeckStyrene (B11656)Pd(OAc)₂ / P(o-tolyl)₃3-(2-Phenylvinyl)-2,5-difluorobenzyl bromide
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI3-(2-Phenylethynyl)-2,5-difluorobenzyl bromide

The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organic halide, catalyzed by a nickel or palladium complex. nih.govnih.gov This method is known for its high reactivity and functional group tolerance. This compound could be coupled with organozinc compounds to form new C-C bonds.

The Stille coupling employs an organotin reagent (organostannane) to couple with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org While effective, the toxicity of the tin reagents is a significant drawback.

ReactionCoupling PartnerCatalystProduct
NegishiPhenylzinc chloridePd(PPh₃)₄3-Phenyl-2,5-difluorobenzyl bromide
StilleTributyl(phenyl)stannanePd(PPh₃)₄3-Phenyl-2,5-difluorobenzyl bromide

Palladium-Catalyzed Carbonylation and Amination Reactions

Palladium-catalyzed cross-coupling reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, these reactions can selectively target either the aryl bromide or the benzyl bromide moiety, depending on the reaction conditions.

Carbonylation Reactions: The palladium-catalyzed carbonylation of aryl bromides is a well-established method for the synthesis of various carbonyl compounds, including esters, amides, and carboxylic acids. nih.gov This transformation typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate. Subsequent reaction with a nucleophile, such as an alcohol or an amine, yields the corresponding carbonyl compound. diva-portal.org

In the case of this compound, the carbonylation would primarily occur at the aryl C-Br bond, which is generally more reactive in such palladium-catalyzed processes than the benzylic C-Br bond under typical carbonylation conditions. The choice of ligand is crucial for the efficiency of the carbonylation reaction, with bidentate phosphine ligands like Xantphos often being employed to promote the reaction at atmospheric pressure of carbon monoxide. nih.gov

Amination Reactions: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling aryl halides with amines. This reaction has broad applicability in the synthesis of anilines and their derivatives, which are important intermediates in pharmaceuticals and materials science. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

For this compound, the amination reaction would be expected to selectively occur at the aryl bromide position. The reaction can be carried out with a variety of primary and secondary amines, and the choice of base and ligand is critical to achieving high yields. nih.gov While the benzyl bromide moiety could potentially undergo nucleophilic substitution with the amine, the palladium-catalyzed amination of the aryl bromide is generally favored under the specific conditions of the Buchwald-Hartwig reaction.

Reaction TypeTypical Reagents and ConditionsExpected Product at Aryl Bromide Position
Carbonylation Pd(OAc)₂, Xantphos, CO (1 atm), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene), Nucleophile (e.g., ROH, R₂NH)Ester, Amide, or Carboxylic Acid derivative
Amination Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Buchwald ligands), Base (e.g., NaOt-Bu), Amine (R¹R²NH), Solvent (e.g., Toluene)N-Aryl amine derivative

Aromatic Substitution Reactions on the Difluorobenzene Ring

The reactivity of the difluorobenzene ring in this compound towards aromatic substitution is significantly influenced by the existing substituents: the bromine atom, the two fluorine atoms, and the bromomethyl group.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents on the ring. uci.edu

Activating/Deactivating Effects:

Halogens (Br, F): Bromine and fluorine are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less nucleophilic. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.org

Bromomethyl Group (-CH₂Br): The bromomethyl group is a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It is generally considered a meta-director.

Directing Effects: In this compound, the positions for electrophilic attack are influenced by the combined directing effects of the substituents. The fluorine atoms and the bromine atom will direct incoming electrophiles to the positions ortho and para to themselves. The bromomethyl group will direct to the meta position. A qualitative analysis of the directing effects suggests that the positions for electrophilic attack are sterically and electronically differentiated. The most likely positions for substitution would be determined by the interplay of these activating/deactivating and directing effects, as well as steric hindrance.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.org

The two fluorine atoms in this compound are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. The SNAr reaction would involve the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org Subsequent elimination of the fluoride ion yields the substituted product.

The rate of SNAr reactions on polyfluorinated aromatic compounds is highly dependent on the nature of the nucleophile and the reaction conditions. While the bromine atom could also be a leaving group, fluorine is often a better leaving group in SNAr reactions due to the high electronegativity which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com

Reductive Transformations and Dehalogenation Studies

Reductive transformations of this compound can target either the aryl bromide, the benzyl bromide, or both. Dehalogenation, the removal of a halogen atom, is a common reductive process.

Reduction of the Benzyl Bromide: The benzylic bromide is generally more susceptible to reduction than the aryl bromide. It can be reduced to a methyl group using various reducing agents, such as tributyltin hydride (Bu₃SnH) via a radical mechanism or catalytic hydrogenation.

Reduction of the Aryl Bromide: The aryl bromide can be reduced to a hydrogen atom (hydrodehalogenation) using methods like catalytic hydrogenation with a palladium catalyst or by using hydride reagents.

Selective Dehalogenation: Achieving selective dehalogenation of either the aryl or benzyl bromide would depend on the choice of reagents and reaction conditions. For instance, some reducing agents might preferentially react with the more reactive benzylic bromide.

Radical Reactions and Atom Transfer Processes Involving this compound

The presence of the bromomethyl group makes this compound a potential substrate for radical reactions and atom transfer processes.

Radical Bromination: While the molecule already contains a benzyl bromide, further radical bromination at the benzylic position is unlikely under standard conditions. However, the existing benzylic bromine atom can be a source of a benzylic radical.

Atom Transfer Radical Polymerization (ATRP): The benzylic bromide functionality makes this compound a suitable initiator for Atom Transfer Radical Polymerization (ATRP). wikipedia.org In ATRP, a transition metal complex (e.g., a copper-ligand complex) reversibly activates and deactivates the initiator, leading to the controlled growth of a polymer chain from a monomer. The 3-bromo-2,5-difluorobenzyl moiety would thus become the end group of the resulting polymer. cmu.edu

Atom Transfer Radical Addition (ATRA): Similar to ATRP, the benzylic bromide can participate in Atom Transfer Radical Addition (ATRA) reactions, where the benzylic radical adds across a double or triple bond.

The general mechanism for these radical processes involves the homolytic cleavage of the C-Br bond, initiated by heat, light, or a radical initiator, to generate a stabilized benzylic radical. This radical can then participate in various propagation steps. byjus.com

Radical ProcessRole of this compoundKey IntermediatesPotential Applications
Atom Transfer Radical Polymerization (ATRP) Initiator3-Bromo-2,5-difluorobenzyl radicalSynthesis of well-defined polymers with a fluorinated aromatic end-group.
Atom Transfer Radical Addition (ATRA) Radical Precursor3-Bromo-2,5-difluorobenzyl radicalFormation of new C-C bonds by addition to unsaturated compounds.

Applications of 3 Bromo 2,5 Difluorobenzyl Bromide As a Synthetic Building Block

Construction of Fluoroaryl-Containing Organic Scaffolds

The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and electronic characteristics. researchgate.net The 3-bromo-2,5-difluorophenyl motif is therefore of significant interest.

Intermediates in Heterocycle Synthesis

While the synthesis of fluorinated heterocycles is a crucial area of research, no specific studies demonstrating the use of 3-Bromo-2,5-difluorobenzyl bromide in the synthesis of heterocyclic compounds were identified in the searched literature. General methods for synthesizing fluorinated heterocycles often involve the use of fluorinated building blocks, but specific examples utilizing this particular reagent are not documented. rsc.org

Precursors for Polyfluorinated Aromatic Systems

Polyfluorinated aromatic systems are of interest for their unique electronic properties and potential applications in materials science. Although the structure of this compound suggests it could serve as a precursor to more highly fluorinated systems, for instance through nucleophilic aromatic substitution or cross-coupling reactions, no literature was found that specifically describes its use for this purpose.

Role in the Divergent Synthesis of Complex Organic Molecules

The difunctional nature of this compound, possessing two distinct reactive sites, theoretically makes it an ideal candidate for divergent synthesis, allowing for the creation of a variety of complex molecules from a single starting material.

Agrochemical Precursors (Synthetic Aspects Only)

Fluorinated compounds also play a significant role in the agrochemical industry. nih.govresearchgate.net The structural motifs present in this compound are found in some active agrochemical ingredients. Nevertheless, no specific synthetic routes to agrochemical precursors utilizing this compound could be identified in the public domain. The analysis of organofluorine compounds in the agrochemical industry is extensive, but does not detail the application of this particular building block. nih.gov

Use in Material Science Precursor Synthesis (Focus on Monomer Preparation and Polymerization)

Fluorinated polymers possess unique properties, including thermal stability and hydrophobicity, making them valuable in material science. clemson.edursc.orgnih.gov The structure of this compound suggests its potential as a monomer precursor. For example, the benzyl (B1604629) bromide could be converted to a polymerizable group, and the aryl bromide could be used for cross-coupling polymerization. However, no specific literature or patents were found that describe the synthesis of monomers or polymers from this compound.

Monomer Synthesis for Advanced Polymers and Liquid Crystals

The unique structure of this compound allows for its incorporation into a variety of monomers, which can then be polymerized to form materials with tailored properties. The presence of both a benzyl bromide and an aryl bromide allows for sequential or selective reactions to build complex monomeric units.

One potential application lies in the synthesis of fluorinated poly(p-phenylenevinylene) (PPV) derivatives. The Gilch polymerization, a common route to PPVs, proceeds via a p-quinodimethane intermediate, which can be generated from α,α'-dihalo-p-xylenes. surrey.ac.ukresearchgate.net In a hypothetical scenario, this compound could be dimerized under appropriate conditions to form a substituted α,α'-dibromo-p-xylene derivative, which could then undergo Gilch polymerization. The resulting polymer would feature a fluorinated phenylene ring within its conjugated backbone, which is known to influence the optical and electronic properties of the material. nih.gov

Another approach to polymer synthesis involves the conversion of this compound into a monomer suitable for other polymerization techniques, such as Suzuki or Stille cross-coupling reactions. For instance, the aryl bromide can participate in a Suzuki coupling with a bis(boronic acid) or bis(boronic ester) to form a conjugated polymer backbone. libretexts.orgyoutube.comnih.gov The benzylic bromide could be retained in the resulting polymer for subsequent post-polymerization modification or it could be converted to other functional groups prior to polymerization.

In the realm of liquid crystals, the 3-bromo-2,5-difluorobenzyl group can be introduced as a terminal or lateral substituent. The Williamson ether synthesis is a widely used method for preparing ethers, including those found in liquid crystalline molecules. masterorganicchemistry.comwikipedia.orgkhanacademy.orglibretexts.orgyoutube.com In this reaction, an alkoxide reacts with an alkyl halide to form an ether. This compound can serve as the alkyl halide, allowing for the attachment of the 3-bromo-2,5-difluorobenzyl moiety to a mesogenic core via an ether linkage. The fluorinated benzyl group can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the resulting liquid crystal. nih.govresearchgate.netmdpi.com

A hypothetical reaction scheme for the synthesis of a liquid crystal precursor using this compound is presented below:

Hypothetical Synthesis of a Liquid Crystal Precursor

Reactant 1 Reactant 2 Reaction Type Product
4-Hydroxybiphenyl This compound Williamson Ether Synthesis 4-(3-Bromo-2,5-difluorobenzyloxy)biphenyl

This resulting biphenyl (B1667301) derivative could then be further functionalized at the aryl bromide position via a Suzuki coupling to introduce other groups, thereby creating a complex liquid crystalline molecule with potentially interesting properties. researchgate.netbeilstein-journals.org

Building Blocks for Optoelectronic Materials

The electronic properties imparted by the fluorine and bromine substituents make this compound an intriguing starting material for the synthesis of small molecules and oligomers for optoelectronic applications. taylorfrancis.com These materials are often used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The key to creating these materials is the construction of π-conjugated systems, which can be achieved through cross-coupling reactions like the Suzuki-Miyaura coupling. The aryl bromide of this compound can readily participate in such reactions. For example, it can be coupled with various aryl or heteroaryl boronic acids or esters to create larger conjugated systems. The fluorine atoms on the phenyl ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting molecule, which can be beneficial for charge injection and transport in electronic devices.

The benzylic bromide offers a handle for further functionalization. It can be converted into a variety of other groups, such as an alcohol, an amine, or a phosphonate (B1237965) ester, either before or after the Suzuki coupling. This allows for the fine-tuning of the molecule's properties, such as its solubility, solid-state packing, and interaction with other materials in a device.

A hypothetical synthetic route to an optoelectronic building block is outlined below:

Hypothetical Synthesis of an Optoelectronic Building Block

Starting Material Reagent 1 Reagent 2 Reaction Type Intermediate/Product
This compound Thiophene-2-boronic acid Pd catalyst, base Suzuki Coupling 2-(3-Bromo-2,5-difluorobenzyl)thiophene
2-(3-Bromo-2,5-difluorobenzyl)thiophene N-Bromosuccinimide (NBS) Bromination 5-Bromo-2-(3-bromo-2,5-difluorobenzyl)thiophene

This resulting dibrominated compound could then be used in further cross-coupling reactions to build up more complex, conjugated structures for use in optoelectronic devices. The combination of the electron-rich thiophene (B33073) and the electron-withdrawing fluorinated phenyl ring could lead to interesting charge-transfer characteristics.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Bromo-2,5-difluorobenzyl bromide in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

The NMR spectra of this compound are dictated by its unique substitution pattern. The aromatic region, in particular, offers a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J).

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal for the benzylic protons.

The benzylic protons (-CH₂Br) would appear as a singlet at approximately δ 4.5-4.7 ppm. For comparison, the benzylic protons in similar structures like 2,6-difluorobenzyl bromide and 2,4-difluorobenzyl bromide appear at δ 4.531 ppm and δ 4.472 ppm, respectively. chemicalbook.comchemicalbook.com

The two aromatic protons (H-4 and H-6) are in different chemical environments and will appear as doublets of doublets due to coupling with each other and with the neighboring fluorine atoms. Their expected chemical shifts would be in the range of δ 7.0-7.5 ppm.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals.

The benzylic carbon (-CH₂Br) is anticipated to resonate at approximately δ 30-35 ppm.

The six aromatic carbons will have distinct chemical shifts, with those directly bonded to fluorine exhibiting large C-F coupling constants. The carbons attached to bromine (C-3) and the other fluorines (C-2, C-5) will be significantly influenced by the electronegativity and resonance effects of the substituents.

¹⁹F NMR Spectroscopy : The fluorine NMR spectrum provides direct information about the electronic environment of the fluorine atoms.

Two distinct signals are expected for the two non-equivalent fluorine nuclei (F-2 and F-5).

These signals will be split into multiplets due to coupling with the aromatic protons (³JHF and ⁴JHF) and potentially with each other (⁴JFF), providing crucial data for assigning their positions on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity Key Couplings
-CH₂Br~ 4.6~ 32s-
H-4~ 7.2~ 118dd³JHH, JHF
H-6~ 7.4~ 115dd³JHH, JHF
C-1-~ 138tJCF
C-2-~ 159d¹JCF
C-3-~ 110dJCF
C-4-~ 118dJCF
C-5-~ 161d¹JCF
C-6-~ 115dJCF

Note: Predicted values are based on data from analogous compounds and general substituent effects. Actual experimental values may vary.

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment is used to identify proton-proton coupling networks. For this compound, a cross-peak between the signals of the aromatic protons H-4 and H-6 would confirm their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms. nih.gov The HSQC spectrum would show correlations between the benzylic proton signal and the -CH₂Br carbon signal, as well as between the H-4 and H-6 signals and their respective aromatic carbon signals (C-4 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. nih.gov Key expected correlations for this compound would include:

Correlations from the benzylic protons (-CH₂Br) to the aromatic carbons C-1, C-2, and C-6.

Correlations from the aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5. These correlations would definitively establish the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound from its exact mass. The calculated monoisotopic mass of this compound (C₇H₄Br₂F₂) is 283.86478 Da. bldpharm.com An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. The fragmentation pattern is a molecular fingerprint that helps in structural identification.

For this compound, key fragmentation pathways under electron ionization would include:

Isotopic Pattern : Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com Therefore, the mass spectrum will show a cluster of peaks for the molecular ion at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. youtube.com

Benzylic Cleavage : A primary fragmentation pathway is the cleavage of the C-Br bond in the benzyl (B1604629) group to lose a bromine radical (•Br), or the cleavage of the C-C bond to lose the entire bromomethyl radical (•CH₂Br).

Loss of Halogens : The most characteristic fragmentation is often the loss of a halogen atom. miamioh.edu A common fragmentation would be the loss of the benzylic bromine atom, leading to the formation of a stable 3-bromo-2,5-difluorobenzyl cation. Subsequent fragmentation could involve the loss of the second bromine atom from the aromatic ring.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) Proposed Fragment Ion Formula Notes
284 / 286 / 288[C₇H₄Br₂F₂]⁺Molecular Ion1:2:1 isotopic pattern confirms two Br atoms. youtube.com
205 / 207[C₇H₄BrF₂]⁺[M - Br]⁺Loss of one bromine radical from the benzyl group.
191 / 193[C₆H₂BrF₂]⁺[M - CH₂Br]⁺Loss of the bromomethyl group.
126[C₆H₂F₂]⁺[M - 2Br - H]⁺Loss of both bromine atoms and a hydrogen.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present.

Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
Aromatic C-H Stretch3100 - 3000Characteristic of hydrogens on a benzene ring.
Aliphatic C-H Stretch (-CH₂)2960 - 2850Symmetric and asymmetric stretching of the methylene (B1212753) group.
C=C Aromatic Ring Stretch1600 - 1450Multiple bands indicating the substituted benzene ring.
CH₂ Bend (Scissoring)~ 1465Deformation of the benzylic methylene group.
C-F Stretch1250 - 1000Strong absorptions characteristic of aryl fluorides.
C-Br Stretch (Aromatic)680 - 515Vibration of the bromine attached to the ring.
C-Br Stretch (Alkyl)650 - 550Vibration of the benzylic bromide. docbrown.info

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The structural analysis of related compounds containing a bromo-difluorophenyl moiety can offer valuable insights. For instance, the crystal structure of Ni(II)-tetra(4-bromo-2,6-difluorophenyl) porphyrin has been reported, revealing detailed geometric parameters of the substituted phenyl ring acs.org. Although part of a larger macrocyclic system, the data for the 4-bromo-2,6-difluorophenyl group can serve as a reference for expected bond lengths and angles in derivatives of this compound.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and the matrix in which it is present.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

For the analysis of halogenated aromatic compounds, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often employed. The oven temperature program is optimized to ensure good separation of the target compound from any impurities or starting materials. The mass spectrometer can be operated in either full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of the target analyte tdi-bi.com. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. For instance, the analysis of aromatic amines has been successfully carried out using GC-MS, demonstrating the technique's applicability to related compound classes nih.gov. Furthermore, GC-MS/MS can be utilized for even greater selectivity in complex matrices uctm.edunih.gov.

A hypothetical GC-MS method for the analysis of this compound is outlined in the table below, based on typical conditions for similar analytes.

ParameterValue
Column 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu (full scan)

This table presents a hypothetical set of GC-MS parameters that would be a suitable starting point for the analysis of this compound.

HPLC is a versatile technique for the purity assessment and reaction monitoring of a wide range of organic compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, reversed-phase HPLC with UV detection is a common and effective approach.

The separation is typically achieved on a C18 or a phenyl-based stationary phase, which provides good retention and selectivity for aromatic compounds. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to optimize the separation of compounds with different polarities. The choice of a phenyl-based column can be particularly advantageous for separating halogenated aromatic isomers due to specific π-π interactions chromforum.orgrsc.org.

Reaction monitoring by HPLC allows for the quantitative tracking of the consumption of starting materials and the formation of products over time. For example, in a Grignard reaction involving this compound, aliquots can be taken from the reaction mixture, quenched, and analyzed by HPLC to determine the reaction's progress and endpoint rsc.org. The purity of the final product can also be readily assessed by integrating the peak area of the main component and any impurities. A stability-indicating HPLC method can be developed to separate the main compound from its potential degradation products researchgate.net. For enhanced sensitivity and specificity, especially for trace-level impurities, derivatization of benzyl halides followed by HPLC-UV analysis can be employed rsc.orgresearchgate.net.

A representative HPLC method for the analysis of this compound is detailed in the table below.

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a typical set of HPLC parameters that could be used for the analysis of this compound and its reaction mixtures.

Future Perspectives and Challenges in Research Involving 3 Bromo 2,5 Difluorobenzyl Bromide

Development of Novel Catalytic Transformations for Enhanced Selectivity

The presence of both a bromine atom on the aromatic ring and a benzylic bromide offers orthogonal reactivity that can be selectively addressed through modern catalytic methods. The development of novel catalytic transformations is paramount to achieving enhanced selectivity and expanding the synthetic utility of 3-Bromo-2,5-difluorobenzyl bromide.

Future research will likely focus on sophisticated catalytic systems that can distinguish between the aryl bromide and benzyl (B1604629) bromide moieties. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, could be further refined to selectively functionalize the aryl bromide under specific ligand and reaction conditions, leaving the benzyl bromide intact for subsequent transformations. nih.govdoabooks.org Conversely, milder coupling conditions, perhaps employing copper or nickel catalysts, might favor the selective reaction at the more labile benzyl bromide position.

Iron-catalyzed cross-coupling reactions present a more sustainable and cost-effective alternative to precious metal catalysis. nih.gov Developing iron-based catalysts capable of discriminating between the two bromine sites would be a significant breakthrough. Furthermore, the application of photoredox catalysis in conjunction with transition metals could open up new avenues for selective C-C and C-heteroatom bond formation under mild conditions.

A key challenge lies in the precise control of reaction conditions to prevent undesired side reactions, such as homocoupling or reduction of the benzyl bromide. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of both bromine sites, necessitating a departure from standard protocols.

Table 1: Hypothetical Catalytic Transformations for Selective Functionalization

Catalyst SystemTarget SitePotential ReactionAnticipated Yield (%)
Pd(OAc)₂ / SPhosAryl BromideSuzuki-Miyaura Coupling85-95
CuI / PhenanthrolineBenzyl BromideSonogashira Coupling70-85
Fe(acac)₃ / LigandAryl BromideKumada Coupling60-75
Ir(ppy)₃ / NiCl₂·glymeBenzyl BromideAlkyl-Alkyl Coupling75-90

Exploration of Unconventional Reaction Pathways for Functionalization

Beyond traditional cross-coupling, the exploration of unconventional reaction pathways is crucial for unlocking the full synthetic potential of this compound. The fluorine substituents, often considered spectators, can be activated under specific conditions, offering a third dimension of reactivity.

C-F bond activation, while challenging, represents a frontier in organofluorine chemistry. researchgate.net The development of transition metal complexes, particularly those based on nickel or rhodium, capable of selectively cleaving the C-F bonds in the presence of the C-Br bonds would provide access to a new range of functionalized derivatives. This would allow for the late-stage introduction of various functional groups at the fluorine-bearing positions.

Furthermore, radical-based transformations offer a powerful tool for functionalization. Dual photoredox and cobalt catalysis has been shown to enable remote hydrohalogenation of alkenes, and similar principles could be adapted for the functionalization of the benzyl position of this compound. acs.org This could lead to the development of novel radical cascade reactions, allowing for the rapid construction of complex molecular architectures.

The challenge in this area is the inherent strength of the C-F bond and the potential for non-selective reactions. Overcoming these hurdles will require the design of highly specialized catalysts and a deep understanding of the underlying reaction mechanisms.

Integration into Sustainable Synthesis and Automation Technologies

The principles of green chemistry and the rise of automated synthesis platforms present both opportunities and challenges for the utilization of this compound. rsc.orgresearchgate.net

The development of synthetic routes that minimize waste, use less hazardous reagents, and operate in environmentally benign solvents is a key goal. rsc.org For instance, the use of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and process control for reactions involving this potentially hazardous reagent. researchgate.net Flow reactors can enable precise control over reaction parameters, which is critical for achieving high selectivity in the functionalization of this polyhalogenated compound.

Automation is revolutionizing chemical synthesis by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. beilstein-journals.orgwhiterose.ac.ukresearchgate.netnih.govnih.gov Integrating the synthesis and functionalization of this compound into automated platforms could accelerate the discovery of new derivatives with desired properties. This would involve the development of robust and reliable reaction protocols that are amenable to robotic handling and online analysis.

A significant challenge is the translation of batch-based reaction conditions to continuous flow and automated systems. The physical and chemical properties of the starting material and any intermediates must be carefully considered to ensure compatibility with the chosen platform.

Table 2: Comparison of Synthesis Methodologies

MethodologyAdvantagesChallenges
Traditional BatchWell-established, versatileScalability issues, safety concerns
Continuous FlowEnhanced safety, precise control, scalableInitial setup cost, potential for clogging
Automated SynthesisHigh-throughput, rapid optimizationComplexity of programming, requires robust reactions

Unexplored Applications as a Multifunctional Synthon in Emerging Fields

The unique combination of reactive sites makes this compound a powerful multifunctional synthon with the potential for significant impact in emerging scientific fields. researchgate.netyoutube.com A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis.

In medicinal chemistry, the difluorobenzyl motif is a common feature in bioactive molecules due to the ability of fluorine to modulate properties such as metabolic stability and binding affinity. u-tokyo.ac.jprsc.orgncert.nic.inacs.org The bromine and benzyl bromide functionalities of the title compound provide handles for the introduction of diverse pharmacophores, enabling the rapid generation of compound libraries for drug discovery programs targeting a wide range of diseases.

In materials science, the rigid and electronically tunable aromatic core of this compound makes it an attractive building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.govmdpi.comnih.govmdpi.com The bromine atoms can be used to introduce extended π-systems through cross-coupling reactions, while the benzyl bromide can be used for polymerization or surface functionalization.

The challenge in these fields is to design and synthesize derivatives of this compound that possess the specific electronic, photophysical, and biological properties required for a given application. This will require a close collaboration between synthetic chemists and experts in medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-2,5-difluorobenzyl bromide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a fluorinated toluene precursor under controlled conditions. For example, halogenation of 2,5-difluorotoluene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) at 80–100°C can yield the target compound. Purification via fractional distillation or column chromatography is critical to achieving >95% purity. Reaction temperature and stoichiometry must be optimized to minimize di-brominated byproducts .

Q. How should researchers safely handle and store this compound given its reactivity and potential hazards?

  • Methodological Answer : Store the compound in amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture absorption and thermal decomposition. Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) due to its lachrymatory properties and potential skin irritation. Neutralize spills with sodium bicarbonate or sand, avoiding aqueous solutions to prevent exothermic reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR in CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, benzylic CH₂Br at δ 4.5–4.7 ppm).
  • GC-MS : Electron ionization (EI) at 70 eV to detect molecular ion peaks (m/z ≈ 266) and fragmentation patterns.
  • HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictions in reported bromination efficiency when synthesizing this compound derivatives?

  • Methodological Answer : Discrepancies in bromination yields often arise from competing electrophilic substitution pathways. Use in situ monitoring (e.g., FTIR tracking of Br₂ consumption) to optimize reaction kinetics. Computational modeling (DFT) can predict regioselectivity, while isotopic labeling (81Br^{81}\text{Br}) helps trace byproduct formation. Cross-validate results with independent methods like X-ray crystallography to resolve structural ambiguities .

Q. What strategies optimize regioselectivity in Pd-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Ligand Design : Bulky phosphine ligands (e.g., SPhos, Xantphos) enhance selectivity for C-Br activation over competing C-F bond cleavage.
  • Solvent Effects : Polar aprotic solvents (DMA, DMF) stabilize Pd intermediates, reducing side reactions.
  • Additives : Silver salts (Ag₂CO₃) scavenge bromide ions, preventing catalyst poisoning.
    Example: Suzuki-Miyaura coupling with arylboronic acids achieves >80% yield under Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ in DMA at 100°C .

Q. What analytical approaches resolve discrepancies in bromide byproduct quantification during synthetic scale-up?

  • Methodological Answer :
  • Ion Chromatography : Suppressed conductivity detection with an AS23 column (Na₂CO₃/NaHCO₃ eluent) quantifies bromide ions (LOD: 0.1 mg/L).
  • Capillary Electrophoresis : Optimize buffer co-ions (e.g., phthalate) to separate Br⁻ from Cl⁻ via electrophoretic mobility differences. Validate with spiked recovery tests (90–110% recovery) and replicate analyses to ensure precision (RSD <5%) .

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3-Bromo-2,5-difluorobenzyl bromide
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